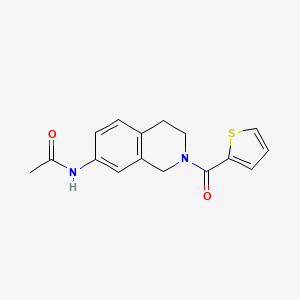

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound that features a thiophene ring, a tetrahydroisoquinoline moiety, and an acetamide group

Properties

IUPAC Name |

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-11(19)17-14-5-4-12-6-7-18(10-13(12)9-14)16(20)15-3-2-8-21-15/h2-5,8-9H,6-7,10H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAKIBBMYHSESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CS3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline under acidic conditions to form the intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides or thiophene derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide exhibits potential antimicrobial and anticancer properties:

- Anticancer Activity : Studies have shown that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, this compound has been noted for targeting specific cancer pathways that may lead to reduced tumor growth .

- Neuroprotective Effects : The compound may modulate neurotransmitter systems by interacting with NMDA receptors. This interaction is linked to improved cognitive function and neuroprotection in models of neurodegenerative diseases .

- Anti-inflammatory Properties : In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which can be crucial in managing chronic inflammatory conditions .

Medicine

The therapeutic potential of this compound is being explored for treating various diseases. Its ability to modulate biological pathways makes it a candidate for developing new medications targeting cancer and neurodegenerative disorders.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as organic semiconductors and corrosion inhibitors due to its unique chemical properties.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated anticancer effects in breast cancer cells; significant inhibition of cell proliferation was observed. |

| Study 2 | Examined neuroprotective properties in animal models; treatment resulted in improved cognitive test outcomes. |

| Study 3 | Analyzed anti-inflammatory effects in vitro; showed reduced levels of TNF-alpha and IL-6 in treated macrophages. |

Mechanism of Action

The mechanism of action of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and tetrahydroisoquinoline moiety can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-acetic acid.

Tetrahydroisoquinoline derivatives: Compounds such as tetrahydroisoquinoline-3-carboxylic acid and tetrahydroisoquinoline-1-acetic acid.

Uniqueness

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Biological Activity

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological properties of this compound, drawing from various studies and findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a thiophene-2-carbonyl substituent. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Research indicates that compounds derived from tetrahydroisoquinoline structures exhibit anticancer properties. A study highlighted that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specifically, this compound was noted for its ability to target specific cancer pathways, potentially leading to reduced tumor growth.

2. Neuroprotective Effects

The compound has shown promise in neuroprotection. It appears to modulate neurotransmitter systems, particularly through interactions with NMDA receptors. Positive allosteric modulation of these receptors has been linked to improved cognitive function and neuroprotection in models of neurodegenerative diseases .

3. Anti-inflammatory Properties

In vitro studies have suggested that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity can be crucial in managing conditions characterized by chronic inflammation .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects of tetrahydroisoquinoline derivatives, finding significant inhibition of cell proliferation in breast cancer cells. |

| Study 2 | Examined neuroprotective properties in animal models, demonstrating improved outcomes in cognitive tests post-treatment with the compound. |

| Study 3 | Analyzed anti-inflammatory effects in vitro, showing reduced levels of TNF-alpha and IL-6 in treated macrophages. |

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Modulation : The compound may act as an allosteric modulator at NMDA receptors, enhancing synaptic plasticity and neuroprotection.

- Cell Cycle Regulation : It could induce cell cycle arrest in cancer cells by upregulating cyclin-dependent kinase inhibitors.

- Cytokine Inhibition : By interfering with signaling pathways associated with inflammation, the compound may reduce cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.